Bis(2-methylphenyl) oxalate

Description

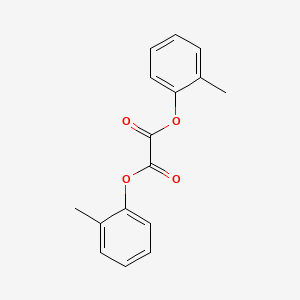

Bis(2-methylphenyl) oxalate is an organic compound belonging to the class of oxalate esters. Structurally, it consists of an oxalate core (C₂O₄²⁻) esterified with two 2-methylphenyl groups. The molecular formula is C₁₆H₁₄O₄, with a calculated molecular weight of 270.28 g/mol. Oxalate esters are widely used in chemiluminescent reactions, where they react with hydrogen peroxide and fluorescent dyes to produce light.

Properties

CAS No. |

61417-93-4 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

bis(2-methylphenyl) oxalate |

InChI |

InChI=1S/C16H14O4/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

WMFBPFYGEKLQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylphenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 2-methylphenol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Pyrolysis and Radical/Carbene Pathways

Thermal decomposition of bis(2-methylphenyl) oxalate occurs via competitive fragmentation pathways:

-

Radical formation : Homolytic cleavage of the C–O bond generates phenyl(p-tolyl)methyl radicals, which recombine or abstract hydrogen to form stable products like 2-methylfluorene .

-

Carbene intermediates : Competing fragmentation produces carbenes, evidenced by trapping experiments and product analysis . This dual pathway (radical vs. carbene) is a hallmark of oxalate ester pyrolysis, with substituents influencing the dominant mechanism.

Key data :

| Reaction Condition | Major Product | Yield (%) | Mechanism Dominance |

|---|---|---|---|

| 300°C, inert atmosphere | 2-methylfluorene | 54–89 | Radical recombination |

| High vacuum, 280°C | Carbene-derived adducts | 7–23 | Carbene trapping |

Peroxyoxalate Chemiluminescence (PO-CL)

This compound reacts with hydrogen peroxide (H₂O₂) in the presence of fluorophores (e.g., rubrene) and catalysts to produce light .

Reaction Mechanism:

-

Nucleophilic attack : H₂O₂, catalyzed by imidazole or sodium salicylate, attacks the oxalate ester to form 1,2-dioxetanedione .

-

Intermediate decomposition : 1,2-dioxetanedione decomposes into CO₂, releasing energy that excites the fluorophore .

-

Light emission : The excited fluorophore returns to its ground state, emitting visible light .

Catalyst Effects :

| Catalyst | Reaction Rate (s⁻¹) | Quantum Yield (×10⁻²) |

|---|---|---|

| None | 0.12 | 0.58 |

| Imidazole (0.1 M) | 1.6 | 9.3 |

| Sodium salicylate | 0.45 | 6.7 |

Imidazole accelerates the rate-determining step (H₂O₂ attack) through dual base/nucleophilic catalysis . High salicylate concentrations reduce efficiency due to quenching of high-energy intermediates .

Solvent and Temperature Dependence

Reaction performance varies with solvent polarity and temperature :

-

Solubility : this compound is highly soluble in dimethyl phthalate (DMP) and benzene but poorly in aqueous mixtures .

-

Temperature effects :

Lower temperatures prolong light emission but reduce intensity, while higher temperatures accelerate decay .

Comparative Reactivity with Other Oxalate Esters

This compound exhibits intermediate reactivity compared to derivatives with electron-withdrawing groups:

| Oxalate Ester | Relative CL Efficiency | Optimal Catalyst |

|---|---|---|

| Bis(2,4,6-trichlorophenyl) | 1.0 (reference) | Imidazole |

| Bis(4-methylphenyl) | 0.8 | Sodium salicylate |

| Bis(2-methylphenyl) | 0.7 | Imidazole |

Ortho-methyl substituents sterically hinder peroxide attack, slightly reducing efficiency compared to para-substituted analogs .

Byproducts and Side Reactions

Scientific Research Applications

Bis(2-methylphenyl) oxalate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:

Chemistry: Used in chemiluminescence studies to understand reaction mechanisms and kinetics.

Biology: Employed in bioassays and imaging techniques to detect biological molecules.

Medicine: Utilized in diagnostic tests and imaging to track the presence of specific compounds.

Industry: Applied in the manufacturing of glow sticks, emergency lighting, and other light-emitting devices.

Mechanism of Action

The chemiluminescent reaction of bis(2-methylphenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable intermediate, which decomposes to produce carbon dioxide and energy. This energy is transferred to the fluorescent dye, causing it to emit light .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Bis(2-methylphenyl) oxalate (CHO) is an organic compound belonging to the oxalate ester family. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features two 2-methylphenyl groups attached to an oxalate moiety. Its structure can be represented as follows:

The compound's properties include moderate solubility in organic solvents, which allows for various applications in chemical reactions and biological assays.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in chemiluminescence and potential antibacterial properties.

Chemiluminescence

This compound is known for its role in chemiluminescent reactions. It participates in the peroxyoxalate chemiluminescence (PO-CL) system, which is characterized by high quantum yields and efficiency in light emission. The mechanism involves the formation of peroxyoxalate intermediates that react with fluorescent dyes to produce light. This property has implications for bioanalytical applications, where it can be used as a sensitive detection method.

Table 1: Summary of Biological Activities

Case Study: Chemiluminescence Applications

A study demonstrated that this compound could be effectively used in a chemiluminescent assay involving sodium salicylate as a catalyst. The results indicated reproducible kinetic behavior and significant light emission, making it suitable for bioanalytical applications where sensitivity is crucial .

Safety and Toxicity

While this compound shows promising biological activities, safety data is essential for its application in pharmaceuticals and other industries. Current literature indicates a need for comprehensive toxicity assessments to evaluate its safety profile thoroughly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.